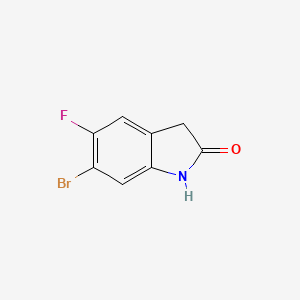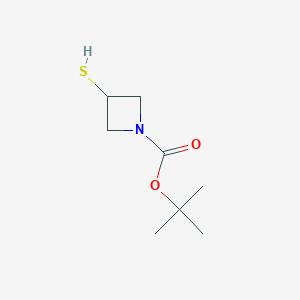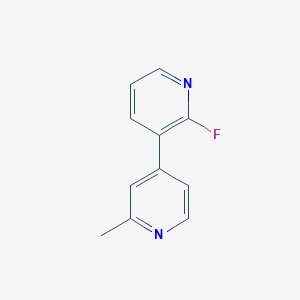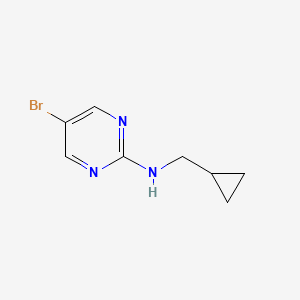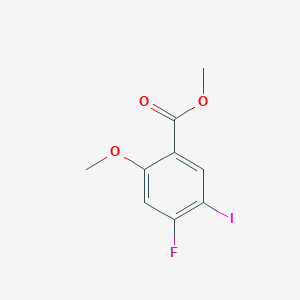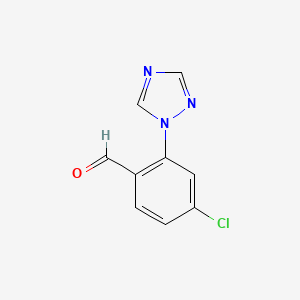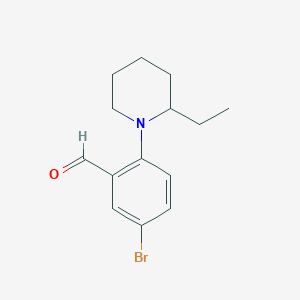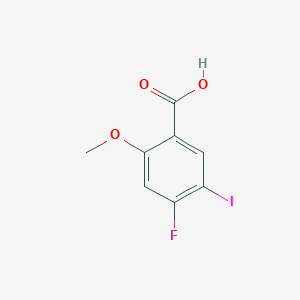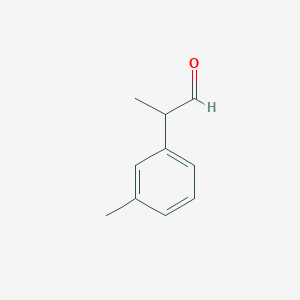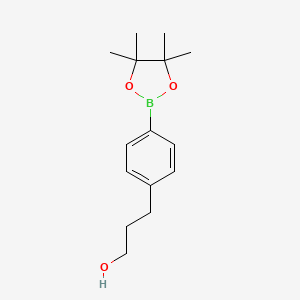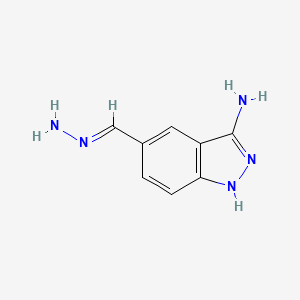
5-methanehydrazonoyl-1H-indazol-3-amine
Vue d'ensemble
Description
5-methanehydrazonoyl-1H-indazol-3-amine is a compound with the molecular formula C8H9N5 and a molecular weight of 175.19 . It is a solid substance with a melting point of over 300 degrees Celsius . The compound belongs to the class of organic compounds known as indazoles .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of over 300 degrees Celsius . Its molecular weight is 175.19 .Applications De Recherche Scientifique
Synthesis Methods
Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction : 3-Aryl-1H-indazol-5-amine derivatives, related to 5-methanehydrazonoyl-1H-indazol-3-amine, are synthesized using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method is effective in producing various derivatives in good to excellent yields (Wang et al., 2015).
Regioselective Protection and Subsequent Amine Coupling : Indazoles, including this compound, undergo regioselective protection under certain conditions, followed by coupling reactions with amines to generate novel derivatives (Slade et al., 2009).
Combinatorial Synthesis of Fused Tetracyclic Heterocycles : A study demonstrated the creation of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine, under catalyst-free conditions. This showcases the potential for creating diverse and complex molecular structures (Li et al., 2013).
Chemical Properties and Interactions
Solvatochromic Effects in Absorption and Fluorescence : The absorption and fluorescence spectra of Indazole and its amino derivatives, like this compound, vary in different solvents. This study provides insights into the electrostatic effects and hydrogen bond dynamics of these compounds (Saha & Dogra, 1997).
Rh(III)-Mediated Amido Transfer Process : Research on the Cp*Rh(III)-catalyzed direct C-H amination reaction revealed the utility of certain derivatives as amino sources. This study contributes to understanding the reaction mechanisms and efficiency in the context of compounds like this compound (Park et al., 2015).
Potential Medicinal Chemistry Applications
Synthesis of 1H-Indazoles and Derivatives : A study described a silver(I)-mediated intramolecular oxidative C–H amination for constructing 1H-indazoles, which are significant in medicinal chemistry. This method is efficient for synthesizing various 3-substituted indazoles, potentially including this compound (Park et al., 2021).
Antitumour Activity of Indazole Derivatives : The synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to this compound, showcased its antitumor activity. This suggests potential medicinal applications of similar indazole derivatives (Hao et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-methanehydrazonoyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in signal transduction from various cell surface receptors to influence cell proliferation, survival, and differentiation .
Mode of Action
It is suggested that the compound may interact with its target, the tyrosine-protein kinase jak2, leading to changes in the kinase’s activity .
Biochemical Pathways
Given the compound’s target, it is likely to impact pathways downstream of jak2, which could include the jak-stat signaling pathway .
Result of Action
Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . It is suggested that these compounds may affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Analyse Biochimique
Biochemical Properties
5-methanehydrazonoyl-1H-indazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound has been found to bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in gene expression that lead to either the promotion or inhibition of cell growth . Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and altering their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups to substrates . This inhibition can lead to downstream effects on signaling pathways and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time when exposed to factors such as light, heat, and pH changes . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been found to inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolites . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in this pathway, resulting in altered levels of metabolic intermediates . These interactions can have significant effects on cellular energy metabolism and overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression . In the mitochondria, this compound can affect mitochondrial function by inhibiting enzymes involved in the electron transport chain, leading to changes in cellular energy production . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Propriétés
IUPAC Name |
5-[(E)-hydrazinylidenemethyl]-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAETZMKTYPAXNE-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=NN)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=N/N)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
